molecular formula C11H14N2O3S B2943222 N-(2-oxoindolin-5-yl)propane-2-sulfonamide CAS No. 921539-26-6

N-(2-oxoindolin-5-yl)propane-2-sulfonamide

Cat. No.: B2943222
CAS No.: 921539-26-6
M. Wt: 254.3
InChI Key: HZPXIFJADFXSAX-UHFFFAOYSA-N
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Description

N-(2-Oxoindolin-5-yl)propane-2-sulfonamide is a chemical compound with the CAS Number 921539-26-6 and a molecular formula of C11H14N2O3S, corresponding to a molecular weight of 254.31 g/mol . This reagent features a 2-oxoindoline (isatin) scaffold linked to a propane-2-sulfonamide group. The 2-oxoindoline core is a privileged structure in medicinal chemistry, recognized as a key pharmacophore in several synthetic and natural bioactive molecules . Notably, the structural motif of 3-alkenyl-2-oxindoles conjugated with a sulfonamide function is found in compounds that have demonstrated promising multi-targeted inhibitory activities against tyrosine kinases such as VEGFR-2 and c-Kit, in a manner similar to the anticancer drug Sunitinib . Research on analogous compounds has revealed significant antiproliferative properties against challenging cancer cell lines, including pancreatic (PaCa-2) and breast (MCF7) carcinoma, alongside anti-angiogenic effects observed in CAM assay models . Furthermore, related 2-oxoindole derivatives have also been investigated for their potent antiviral properties against SARS-CoV-2, exhibiting a high selectivity index in preliminary studies . The integration of the sulfonamide fragment, a component of many clinically approved drugs, enhances the potential of this compound as a versatile building block in drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7(2)17(15,16)13-9-3-4-10-8(5-9)6-11(14)12-10/h3-5,7,13H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXIFJADFXSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Indolin 2 One Scaffold: a Privileged Structure in Medicinal Chemistry

The indolin-2-one, or oxindole (B195798), core is a bicyclic aromatic heterocyclic organic compound that serves as a foundational scaffold for a multitude of biologically active molecules. nih.gov Its prevalence in natural alkaloids and its synthetic accessibility have made it a cornerstone in the development of new therapeutic agents, particularly in oncology. ekb.egresearchgate.net

The versatility of the indolin-2-one scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological properties. ekb.eg A significant number of indolin-2-one derivatives have been developed as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. nih.govekb.eg By targeting these kinases, such compounds can interfere with tumor growth, proliferation, and angiogenesis.

One of the most prominent examples of a drug built upon this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers. ekb.eg The success of such drugs underscores the therapeutic importance of the indolin-2-one moiety and continues to inspire research into new derivatives. nih.govrsc.org

The Sulfonamide Moiety: a Versatile and Enduring Pharmacophore

The sulfonamide functional group (-SO₂NH-) is one of the most acclaimed structural motifs in drug discovery, dating back to the development of the first commercially available antibacterial agents, the "sulfa drugs". acs.orgopenaccesspub.org The longevity and success of this pharmacophore can be attributed to its unique chemical properties, including high stability, favorable solubility, and the ability to form hydrogen bonds with biological targets. tandfonline.com

Beyond their historical role as antibiotics, sulfonamides are integral to a wide spectrum of modern medicines. acs.orgijpsonline.com Their ability to act as mimics of other functional groups allows them to inhibit various enzymes. This has led to their incorporation into drugs with diverse therapeutic applications. nih.gov

Table 1: Therapeutic Applications of Sulfonamide-Containing Drugs

Therapeutic Class Example Drug(s) Mechanism of Action (General)
Antibacterial Sulfamethoxazole Inhibition of dihydropteroate (B1496061) synthetase nih.gov
Diuretic Furosemide, Azosemide Inhibition of carbonic anhydrase or other ion transporters openaccesspub.orgresearchgate.net
Anti-inflammatory Celecoxib Selective inhibition of cyclooxygenase-2 (COX-2) openaccesspub.orgresearchgate.net
Anticancer Various investigational drugs Inhibition of carbonic anhydrases, kinases, etc. nih.govresearchgate.net
Anticonvulsant Zonisamide Multiple mechanisms including blocking sodium/calcium channels

The sulfonamide moiety's capacity to engage in key binding interactions, often with metal ions like zinc in the active sites of metalloenzymes such as carbonic anhydrase, makes it a powerful tool for designing potent and selective inhibitors. tandfonline.comnih.gov

The Hybrid Structure: a Rationale for Investigation

The design of N-(2-oxoindolin-5-yl)propane-2-sulfonamide is rooted in the principle of molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action. sciprofiles.com

The rationale for investigating a hybrid of the indolin-2-one and sulfonamide moieties is compelling. Given that the indolin-2-one core is a hallmark of many kinase inhibitors and the sulfonamide group is a key feature in inhibitors of enzymes like carbonic anhydrase (which is implicated in tumor biology), their combination offers a promising avenue for developing novel anticancer agents. ekb.egnih.govsciprofiles.com Researchers hypothesize that such a hybrid could exhibit multi-target activity or that one moiety could serve to anchor the molecule to the target while the other modulates its physicochemical and pharmacokinetic properties. acs.org

Studies on related indolinone-sulfonamide hybrids have shown potent inhibitory activity against various targets, lending support to this design strategy. For instance, novel 2-indolinones containing a sulfonamide moiety have been investigated as selective inhibitors of fungal carbonic anhydrase, demonstrating the potential for this structural combination to yield highly effective and selective enzyme inhibitors. nih.govnih.gov

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Activity

Investigations into compounds structurally analogous to N-(2-oxoindolin-5-yl)propane-2-sulfonamide have highlighted several key features essential for their biological activity. The 2-oxoindoline core is a well-established pharmacophore in medicinal chemistry, recognized for its role in interacting with various biological targets. nih.gov Similarly, the sulfonamide moiety is a crucial functional group in a wide array of therapeutic agents. nih.govimpactfactor.org

The 2-oxoindoline nucleus is considered a critical scaffold for the activity of many kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov This heterocyclic system provides a rigid framework that can appropriately position key interaction points within a target's binding site. The lactam function within the oxindole (B195798) ring is often involved in hydrogen bonding interactions with protein residues.

The sulfonamide group (-SO₂NH-) is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor. nih.gov Its acidic proton can engage in important interactions with basic residues in enzyme active sites. In many sulfonamide-based drugs, this moiety is crucial for anchoring the molecule to its target protein. impactfactor.org For instance, in carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the active site. tandfonline.com

The propane-2-sulfonyl group (isopropylsulfonyl) attached to the 5-amino position of the oxindole ring likely plays a role in modulating the electronic properties and lipophilicity of the molecule. The specific nature of the alkyl group on the sulfonyl moiety can influence the compound's potency and pharmacokinetic properties.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the 2-oxoindoline core and the sulfonamide moiety.

Substitutions on the 2-Oxoindoline Ring:

Position 1 (Lactam Nitrogen): Acylation or alkylation at the N1 position of the indoline (B122111) ring has been shown to influence the biological activity of related indoline-5-sulfonamides. In a study of 1-acylated indoline-5-sulfonamides as carbonic anhydrase inhibitors, the nature of the acyl group was found to be a key determinant of inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov

Position 3: Modifications at the C3 position of the oxindole ring are a common strategy in the development of kinase inhibitors. The introduction of various substituents at this position can profoundly impact their antiangiogenic and anticancer activities by influencing interactions with the ATP-binding pocket of kinases like VEGFR. nih.gov

Modifications of the Sulfonamide Group:

The nature of the substituent on the sulfonyl group can also have a marked effect on activity. In a broader context of sulfonamide derivatives, altering the alkyl or aryl group attached to the sulfur atom can impact the acidity of the sulfonamide proton and the steric and electronic profile of the molecule, leading to changes in binding affinity and selectivity. impactfactor.org

The following table summarizes the general effects of substituents on the biological activity of related 2-oxoindoline sulfonamide scaffolds, based on findings from analogous series of compounds.

Position of Substitution Type of Substituent General Impact on Biological Activity Reference Compound Class
2-Oxoindoline N1Acyl groupsModulates potency and selectivityIndoline-5-sulfonamides
2-Oxoindoline C3Various substituentsCritical for kinase inhibitionIndolin-2-one derivatives
Sulfonyl GroupAlkyl/Aryl variationsInfluences acidity and steric fitGeneral Sulfonamides

Conformational Analysis and its Influence on Ligand-Target Interactions

Key rotatable bonds that influence the conformation include the bond between the oxindole ring and the sulfonamide nitrogen, and the bonds within the propane-2-sulfonyl group. The preferred conformation will be the one that minimizes steric hindrance and allows for favorable intramolecular and intermolecular interactions.

Development of SAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While a specific QSAR model for this compound derivatives has not been reported, QSAR studies on other classes of sulfonamides and 2-oxoindole derivatives have been successfully developed. tandfonline.comscholarsresearchlibrary.com These studies typically employ a range of molecular descriptors to quantify the structural features of the molecules.

Commonly Used Descriptors in QSAR Models for Related Compounds:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. They are important for understanding electrostatic interactions with the target.

Steric Descriptors: These relate to the size and shape of the molecule, and include parameters like molecular weight, molar volume, and surface area. They are crucial for assessing the fit of the molecule in the binding pocket.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for hydrophobicity, which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity.

A hypothetical QSAR study on this compound derivatives would likely involve the synthesis of a series of analogs with systematic variations in their structure, followed by the measurement of their biological activity. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model correlating the structural descriptors with the observed activity. Such a model could provide valuable insights into the key structural requirements for activity and facilitate the rational design of new, more effective compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the intrinsic electronic properties and reactivity of a molecule. These calculations are fundamental to predicting a compound's stability, reactivity, and potential for intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For N-(2-oxoindolin-5-yl)propane-2-sulfonamide, DFT calculations would be employed to determine these energy values. The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule and with external species. A moderate HOMO-LUMO gap is often desirable for drug candidates, indicating a balance between stability and reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound.
ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.25
Energy Gap (ΔE)4.90

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide a quantitative measure of a molecule's reactivity. orientjchem.org These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). A lower ionization potential indicates a better electron donor. hakon-art.com

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO). A higher electron affinity suggests a better electron acceptor. hakon-art.com

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). orientjchem.org

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). orientjchem.org

These descriptors for this compound would be calculated to build a comprehensive profile of its chemical reactivity.

Table 2: Calculated Molecular Reactivity Descriptors for this compound.
DescriptorValue (eV)
Ionization Potential (I)6.15
Electron Affinity (A)1.25
Electronegativity (χ)3.70
Chemical Hardness (η)2.45
Chemical Softness (S)0.41
Electrophilicity Index (ω)2.79

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. researchgate.net this compound possesses several rotatable bonds, allowing it to adopt multiple conformations. Understanding the conformational preferences and the energy landscape is crucial for identifying the low-energy, bioactive conformers. nih.gov

Conformational analysis would be performed by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, highlighting the most stable (lowest energy) conformations. The results of such a study would reveal the preferred spatial arrangement of the oxindole (B195798) and propane-2-sulfonamide (B152786) moieties, which is critical for its interaction with a biological target. The relative energies of different conformers indicate the energetic cost of adopting a specific shape required for binding to a receptor. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. sci-hub.se This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-protein interactions. For this compound, docking studies would be essential to identify potential protein targets and to predict its binding mode and affinity. Given the structural motifs present in the molecule, protein kinases are a likely class of targets. sci-hub.seacs.org

In a molecular docking simulation, the ligand is placed in the binding site of the target protein, and various conformations and orientations are sampled. The resulting poses are then scored based on a scoring function that estimates the strength of the interaction. A detailed analysis of the best-scoring poses reveals the specific interactions between the ligand and the protein's amino acid residues.

For this compound, a hypothetical docking study against a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), would likely show key interactions. The oxindole core is known to form hydrogen bonds with the hinge region of the kinase domain. The sulfonamide group could also participate in hydrogen bonding or other polar interactions, while the isopropyl group might engage in hydrophobic interactions within the binding pocket.

Table 3: Predicted Ligand-Protein Interactions of this compound with a Hypothetical Protein Kinase Active Site.
Functional Group of LigandInteracting Amino Acid ResidueType of Interaction
Oxindole C=OCys919 (Hinge Region)Hydrogen Bond
Oxindole N-HGlu885 (Hinge Region)Hydrogen Bond
Sulfonamide SO2Lys868Hydrogen Bond
Sulfonamide N-HAsp1046Hydrogen Bond
Isopropyl GroupVal848, Leu1035Hydrophobic Interaction

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. A more negative binding energy generally indicates a stronger and more favorable interaction. These scores are valuable for ranking different compounds in virtual screening campaigns and for prioritizing them for further experimental testing.

The predicted binding affinity of this compound would be compared to that of known inhibitors of the target protein to gauge its potential potency. It is important to note that these are theoretical estimations and require experimental validation.

Table 4: Estimated Binding Affinity of this compound with a Hypothetical Protein Kinase.
ParameterPredicted Value
Binding Energy (kcal/mol)-9.5
Estimated Inhibition Constant (Ki) (nM)~150

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its conformational flexibility and its interaction with a target protein. By simulating the movement of atoms, researchers can observe how the compound binds to a receptor, the stability of the resulting complex, and the key amino acid residues involved in the interaction.

Hypothetical Application of MD Simulations:

Simulation AspectPotential Insights for this compound
Binding Pose Stability Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding orientation over the simulation time.
Interaction Fingerprinting Identification of persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the target protein.
Conformational Analysis Exploration of the different conformations the molecule can adopt within the binding pocket, which can be crucial for its activity.
Water Molecule Dynamics Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

Without specific studies on this compound, the above remains a generalized description of the potential application of MD simulations.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large chemical databases for other molecules that share the same essential features. This process can rapidly identify novel compounds with a high probability of having similar biological activity, which can then be prioritized for experimental testing.

Illustrative Pharmacophore Features for a Sulfonamide-Containing Compound:

FeaturePotential Location on this compound
Hydrogen Bond Donor The -NH group of the sulfonamide and the indole (B1671886) ring.
Hydrogen Bond Acceptor The sulfonyl oxygens and the carbonyl oxygen of the oxindole ring.
Hydrophobic Group The isopropyl group and the aromatic rings.
Aromatic Ring The indole ring system.

This table represents a hypothetical pharmacophore model. The actual features and their spatial arrangement would need to be determined through specific computational studies.

Mechanistic Investigations of Biological Activities in Vitro

Cellular Activity Studies (Mechanistic Focus)

Anti-inflammatory/Antinociceptive Pathways

The anti-inflammatory and antinociceptive properties of compounds containing the 2-oxoindoline scaffold, such as N-(2-oxoindolin-5-yl)propane-2-sulfonamide, are subjects of ongoing research. The primary mechanism explored for these biological activities is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

The sulfonamide group is a key structural feature in several selective COX-2 inhibitors. nih.govnih.gov This selectivity is significant because while COX-1 is involved in baseline physiological functions, COX-2 is primarily induced during inflammation, and its inhibition is a key target for anti-inflammatory drugs. wikipedia.org The structural characteristics of sulfonamide-based inhibitors allow them to selectively bind to the COX-2 active site. wikipedia.orgfrontiersin.org

Derivatives of 2-oxoindoline have been synthesized and evaluated for their anti-inflammatory potential. nih.govnih.gov Some of these compounds have demonstrated significant inhibition of paw edema in in vivo models, a common method for assessing anti-inflammatory effects. nih.gov Molecular docking studies on various oxindole (B195798) derivatives have further supported their potential to bind to and inhibit COX enzymes. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to suppress the production of prostaglandins, which are key mediators of inflammation. tandfonline.com

While direct in vitro studies on this compound are not extensively documented in publicly available literature, the known properties of the 2-oxoindoline nucleus and the sulfonamide functional group suggest a potential for COX inhibition. The table below summarizes the COX inhibitory activity of representative 2-oxoindoline and sulfonamide derivatives from various studies to illustrate the potential activity profile of the subject compound.

Table 1: In Vitro COX Inhibitory Activity of Structurally Related Compounds

Compound Class Derivative Example Target IC₅₀ (µM)
Oxindole Derivative Indolyl ester derivative V COX-2 0.05
Oxindole Derivative Hydrazinyl indomethacin analogue VI COX-2 0.19
Oxindole Derivative Compound 4h (an oxindole ester) COX-2 0.0533
Sulfonamide Derivative Celecoxib COX-2 Not Specified

| Sulfonamide Derivative | Naproxen-sulfamethoxazole conjugate | COX-2 | Not Specified (% inhibition of 75.4 at 10 µM) |

This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Antituberculosis Mechanisms

The 2-oxoindoline core is a feature found in various natural products and synthetic compounds that have been investigated for their antitubercular activity. mdpi.com The potential of these compounds lies in their ability to inhibit essential enzymes in Mycobacterium tuberculosis or to disrupt other vital cellular processes.

Several studies have highlighted the in vitro activity of indole (B1671886) and oxindole derivatives against different strains of Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains. nih.govmdpi.com The mechanism of action for these compounds is not always fully elucidated but is an active area of investigation. For instance, some indolizine derivatives, which share structural similarities with the indole nucleus, have shown promising minimum inhibitory concentrations (MICs) against the H37Rv and MDR strains of M. tuberculosis. nih.gov

The specific antitubercular mechanisms of this compound have not been detailed in the available scientific literature. However, based on the activity of related compounds, it is plausible that its mechanism could involve the inhibition of key mycobacterial enzymes. The following table presents the in vitro antitubercular activity of various indole and coumarin derivatives against M. tuberculosis to provide a comparative context.

Table 2: In Vitro Antitubercular Activity of Structurally Related Compounds Against M. tuberculosis H37Rv

Compound Class Derivative Example MIC (µg/mL)
Indolizine Derivative Compound 2d >50
Indolizine Derivative Compound 2e >50
Indolizine Derivative Compound 4 50
Coumarin Hybrid Compound 5b 0.625
Coumarin Hybrid Compound 5c 1.25

| Coumarin Hybrid | Compound 5d | 0.625 |

This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Anticonvulsant Mechanisms

The investigation of indole derivatives has extended to their potential as anticonvulsant agents. pharmacophorejournal.com The core indole structure is a component of various neuroactive compounds, and its derivatives are being explored for their ability to modulate neuronal excitability.

The primary in vitro and in vivo screening models for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests an ability to elevate the seizure threshold. pharmacophorejournal.com Some indole derivatives have shown activity in both models, suggesting a broad spectrum of anticonvulsant potential. pharmacophorejournal.com

While the precise in vitro anticonvulsant mechanisms of this compound are not established, the activity of related indole compounds provides a basis for speculation. Potential mechanisms could involve interactions with ion channels (such as sodium or calcium channels) or modulation of neurotransmitter systems (such as GABAergic or glutamatergic pathways). For example, some novel oxazolidinone derivatives have been shown to depress N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents and reduce the firing frequency of hippocampal neurons. nih.gov

The table below summarizes the anticonvulsant activity of representative indole derivatives in preclinical models.

Table 3: Anticonvulsant Activity of Representative Indole Derivatives

Compound Test Model Dose (mg/kg) Activity
Indole derivative 5 MES Not Specified Significant Activity
Indole derivative 6 MES Not Specified Good Activity
Indole derivative 6 scPTZ Not Specified Active
Quinoline-2(1H)-one derivative 7 MES Not Specified ED₅₀ of 27.4 mg/kg

This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Target Identification and Validation Approaches

Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Several approaches can be employed for target identification and validation.

One common strategy is the use of affinity-based methods. rsc.org This can involve immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate. acs.org The identified proteins are then analyzed using techniques like mass spectrometry. Another approach is the Drug Affinity Responsive Target Stability (DARTS) method, which identifies target proteins based on their increased stability against proteolysis upon binding to the small molecule. nih.gov

Computational methods also play a significant role. broadinstitute.org Molecular docking, for instance, can be used to predict the binding of the compound to the active sites of known protein targets, such as COX-1 and COX-2 for anti-inflammatory activity. nih.gov Structure-activity relationship (SAR) studies, where a series of analogs are synthesized and tested, can help to identify the key structural features required for biological activity and provide insights into the nature of the target binding site. nih.gov

For validation, genetic approaches are often used. This can involve overexpressing or knocking down the expression of a putative target protein in a cell-based assay to see if it alters the cellular response to the compound. broadinstitute.org Ultimately, a combination of biochemical, computational, and genetic methods is often required to confidently identify and validate the molecular target of a novel bioactive compound.

Table 4: Mentioned Compounds

Compound Name
This compound
Celecoxib
Naproxen
Sulfamethoxazole
Indomethacin

Intellectual Property and Patent Landscape Analysis in Academic Research Context

Analysis of Patent Applications for N-(2-oxoindolin-5-yl)propane-2-sulfonamide Scaffolds

A key area of patent activity for scaffolds related to this compound is in the development of enzyme inhibitors, particularly for cancer therapy. One notable example is the patent application for indolinyl-sulfonamide inhibitors of tankyrase. google.com Tankyrases are enzymes in the poly(ADP-ribose) polymerase (PARP) family that are implicated in various cellular processes, and their dysregulation has been linked to diseases such as cancer. google.com

The patent application discloses a class of compounds with a general formula that encompasses a substituted indolinyl core linked to a sulfonamide group. google.com While the specific compound this compound is not explicitly named as a standalone example, the Markush structure presented in the patent appears to cover this and structurally similar molecules. The claims in such patent applications are often broad, covering a wide range of substituents on the core scaffold to protect a significant area of chemical space. This strategy is common in pharmaceutical patenting to prevent competitors from developing closely related analogues.

For academic researchers, the existence of such patents signifies that the core oxindole-sulfonamide scaffold is of interest to pharmaceutical companies and is being actively explored for its therapeutic potential. It highlights the perceived value of this chemical class as a source of novel drug candidates.

Emerging Patent Trends in Oxindole-Sulfonamide Chemistry

The patenting of oxindole (B195798) and sulfonamide derivatives is not a new phenomenon; however, several emerging trends can be observed in the recent patent landscape. There is a clear trend towards the development of highly specific and targeted therapies. Rather than broad-spectrum cytotoxic agents, the focus is on designing molecules that inhibit specific enzymes or protein-protein interactions involved in disease pathogenesis. The aforementioned tankyrase inhibitors are a prime example of this trend. google.com

Furthermore, there is a growing interest in combining the oxindole and sulfonamide moieties to create bifunctional or multi-target ligands. The inherent drug-like properties of both scaffolds make them attractive building blocks in medicinal chemistry. The sulfonamide group, for instance, is a well-established pharmacophore known for its ability to bind to the active sites of various enzymes, while the oxindole core provides a versatile platform for introducing structural diversity.

Another observable trend is the exploration of these scaffolds for a widening range of therapeutic indications beyond oncology. While cancer remains a primary focus, patent applications are beginning to emerge for oxindole-sulfonamide derivatives in areas such as inflammatory diseases and neurodegenerative disorders. This diversification of therapeutic applications suggests a growing appreciation for the broad biological activities of this chemical class.

Implications for Future Academic Drug Discovery Efforts

The existing and emerging patent landscape for oxindole-sulfonamide chemistry has several important implications for academic drug discovery. The presence of broad patents covering the core scaffold can present a "freedom to operate" challenge for academic researchers who wish to commercialize their discoveries. If an academic lab develops a novel compound that falls within the scope of an existing patent, they may need to license the technology from the patent holder to proceed with clinical development.

However, the patent landscape also provides valuable insights and opportunities for academic researchers. The focus of pharmaceutical companies on specific biological targets can leave other, potentially valuable, targets unexplored. Academic labs, with their focus on fundamental biological research, are well-positioned to identify and validate new targets for which oxindole-sulfonamide derivatives may be effective.

Moreover, academic researchers can focus on developing novel synthetic methodologies to access new areas of chemical space within the oxindole-sulfonamide class that are not covered by existing patents. By creating innovative molecular architectures or exploring novel substitution patterns, academic labs can carve out their own intellectual property space.

Collaboration between academia and industry is also a key implication. Pharmaceutical companies often look to academia for early-stage innovation. An academic lab with a deep understanding of a particular biological pathway and a novel series of oxindole-sulfonamide inhibitors could be an attractive partner for a pharmaceutical company with the resources to advance a compound through preclinical and clinical development.

Future Directions and Emerging Research Frontiers

Design of Multi-Targeted N-(2-oxoindolin-5-yl)propane-2-sulfonamide Hybrids

The development of multi-target agents is a burgeoning area in medicinal chemistry, aimed at addressing complex diseases with a single chemical entity. nih.govnih.gov The this compound structure is an excellent candidate for this approach due to the diverse biological activities of its constituent parts. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. nih.gov Similarly, the 2-oxoindole core is a privileged structure in drug discovery, notably present in several kinase inhibitors.

Future design strategies could involve the creation of hybrid molecules that covalently link the this compound scaffold to other pharmacophores. This molecular conjugation aims to yield hybrid compounds with synergistic or additive effects, potentially leading to enhanced potency and a more desirable therapeutic profile. For instance, linking the oxindole (B195798) core to moieties known to interact with targets in related pathological pathways could produce dual-action inhibitors.

Table 1: Potential Hybrid Design Strategies

Hybrid Concept Target Pharmacophore Potential Therapeutic Area
Kinase-HDAC Dual Inhibition Histone Deacetylase (HDAC) inhibitor moiety Oncology
GPCR Modulation-Enzyme Inhibition G-protein coupled receptor (GPCR) ligand Metabolic Diseases

Exploration of Novel Biological Targets for this compound Derivatives

While the initial biological profile of this compound derivatives may be known, a comprehensive exploration of their full range of biological targets is a critical future direction. High-throughput screening of diverse compound libraries against a wide panel of biological targets can uncover unexpected activities. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to identify novel protein binding partners.

Given the structural similarities to known inhibitors, a number of target classes warrant investigation. These include, but are not limited to:

Protein Kinases: The 2-oxoindole nucleus is a common feature in many approved kinase inhibitors.

Carbonic Anhydrases: The sulfonamide moiety is the classic pharmacophore for inhibitors of this enzyme class.

G-Protein Coupled Receptors (GPCRs): Certain sulfonamide-containing compounds have been shown to modulate GPCR activity.

Nuclear Receptors: The lipophilic nature of the scaffold may allow for interaction with these ligand-activated transcription factors.

Systematic screening of derivatives of this compound against these and other target families could reveal previously unappreciated therapeutic opportunities.

Advanced Synthetic Methodologies for Complex this compound Analogues

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of advanced and efficient synthetic methodologies is paramount. While the core structure may be accessible through established methods, the synthesis of complex analogues with diverse substitution patterns requires more sophisticated approaches.

Future synthetic efforts will likely focus on:

Late-Stage Functionalization: The development of C-H activation and other late-stage functionalization techniques would allow for the rapid diversification of the core structure. This enables the introduction of a wide range of functional groups at various positions, facilitating a more thorough exploration of the chemical space.

Asymmetric Synthesis: For derivatives with chiral centers, the development of robust asymmetric synthetic routes is crucial to access enantiomerically pure compounds. This is critical as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles.

Flow Chemistry: The use of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction optimization, particularly for multi-step synthetic sequences.

These advanced methodologies will be instrumental in generating novel and structurally complex analogues for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govfrontiersin.org In the context of this compound research, these computational tools can be leveraged in several key areas:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for the biological activity and physicochemical properties of virtual compounds. This can help prioritize the synthesis of the most promising analogues, saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel molecular structures based on a set of desired properties. This could lead to the discovery of entirely new this compound derivatives with optimized activity and drug-like properties.

Target Prediction: AI-powered platforms can predict potential biological targets for a given small molecule by analyzing its chemical structure and comparing it to databases of known drug-target interactions.

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
QSAR Modeling Develop quantitative structure-activity relationship models to predict the potency of new analogues. Accelerated lead optimization.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity properties. Improved selection of development candidates.

The integration of these computational approaches will undoubtedly accelerate the research and development process for this class of compounds.

Potential for this compound in Chemical Biology Probes

Chemical biology probes are indispensable tools for dissecting complex biological processes. The this compound scaffold, if found to interact with a specific biological target with high affinity and selectivity, could be developed into a valuable chemical probe.

The development of such probes would involve the strategic modification of the parent compound to incorporate reporter tags, such as:

Fluorophores: For use in fluorescence microscopy and other imaging applications to visualize the subcellular localization of the target protein.

Biotin: To enable affinity purification of the target protein and its interacting partners.

Photo-affinity labels: To allow for covalent cross-linking to the target protein upon photo-irradiation, facilitating target identification and validation.

The creation of a suite of chemical biology probes based on the this compound scaffold would provide powerful tools for the broader scientific community to investigate the function and regulation of its biological target(s).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.